Centa

Vue d'ensemble

Description

Centa is a unique and powerful tool for scientists and researchers to study the effects of compounds on biological systems. It is a synthesis method that uses a combination of organic chemistry and biochemistry to create compounds that can be used in laboratory experiments. This compound is also used in drug discovery and development, as it allows scientists to identify and study the biochemical and physiological effects of compounds on living organisms.

Applications De Recherche Scientifique

CENTA in Nuclear and Accelerator Technologies

The Centre for Nuclear and Accelerator Technologies (this compound) at Comenius University in Bratislava is a pivotal facility for scientific research. It encompasses a tandem laboratory for Ion Beam Analysis (IBA), Ion Beam Modification (IBM) of materials, and Accelerator Mass Spectrometry (AMS). The laboratory's Alphatross and MC-SNICS ion sources, 3 MV Pelletron tandem accelerator, and high-energy ion analyzers are significant for research in nuclear, environmental, life, and material sciences (Povinec et al., 2015).

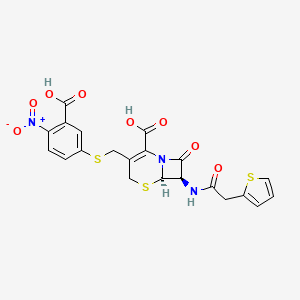

This compound as a Chromogenic Cephalosporin Reagent

This compound is also known as a chromogenic cephalosporin reagent. It has shown promise as a diagnostic tool for early detection of beta-lactamase-producing clinical isolates, with some antimicrobial effect against various bacteria. Its color changes from light yellow to chrome yellow upon hydrolysis of the beta-lactam ring (Jones et al., 1982). Additionally, this compound is utilized for kinetic studies and detecting beta-lactamases in crude extracts and chromatographic fractions (Bebrone et al., 2001).

Improved Synthesis of this compound

An improved synthesis process for this compound, a yellow chromogenic beta-lactamase substrate, has been developed. This process, starting from 7-aminocephalosporanic acid (7-ACA), allows for the efficient preparation of this compound, potentially paving the way for new cephalosporin derivatives (Quotadamo et al., 2016).

Applications in Gravitational Biology

Centrifuges, closely related to the this compound research field, play a crucial role in gravitational biology. They enable the creation of gravitational fields different from Earth gravity, essential for understanding biological responses to various gravitational conditions, both in spaceflight and ground-based research (Smith, 1992).

Medicinal Plant Centella asiatica

Centella asiatica, sometimes referred to as "this compound," is widely used in traditional medicine for various health benefits, including wound healing, antimicrobial, anti-inflammatory, and neuroprotective effects. Its active compounds, like pentacyclic triterpenes, have been scientifically validated for these therapeutic applications (Bylka et al., 2014), (Prakash et al., 2017).

Enhancing Scientific Data Management

In the realm of scientific data management, Software Defined Cyberinfrastructure, such as R IPPLE, has been developed for efficient management of scientific data. This automation tool assists researchers in managing the end-to-end lifecycle of scientific data, optimizing research processes (Chard et al., 2017).

Analyse Biochimique

Biochemical Properties

Centa plays a significant role in biochemical reactions, particularly in the study of β-lactamases . It interacts with these enzymes, which are capable of hydrolyzing the endocyclic peptide bond in β-lactam antibiotics . The nature of these interactions involves the hydrolysis of this compound by the β-lactamases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with β-lactamases. These enzymes hydrolyze this compound, a process that can be used to study the enzymes’ activity . This interaction can provide insights into enzyme inhibition or activation and changes in gene expression.

Propriétés

IUPAC Name |

(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWVVUSAORMBB-VQIMIIECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230061 | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80072-86-2, 9073-60-3 | |

| Record name | CENTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CENTA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactamase, β- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

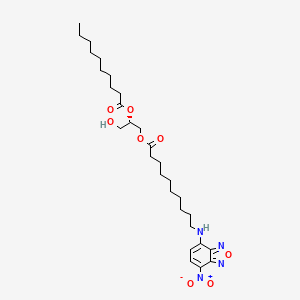

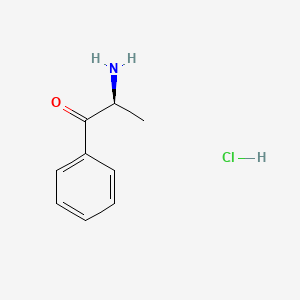

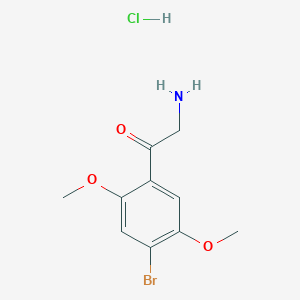

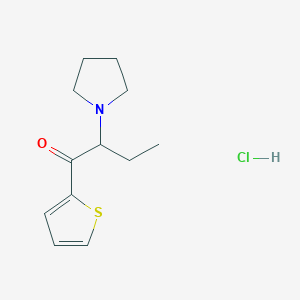

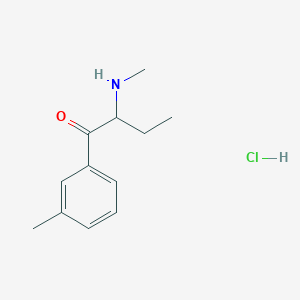

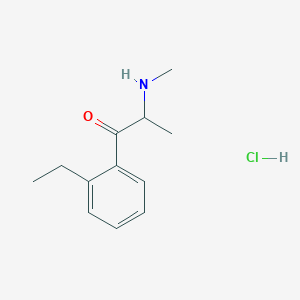

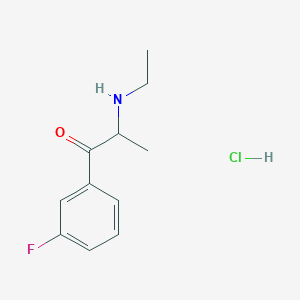

Feasible Synthetic Routes

Q1: What is the primary application of Centa in scientific research?

A1: this compound serves as a chromogenic substrate for beta-lactamases. [] Upon hydrolysis by these enzymes, it undergoes a color change, allowing for the detection and quantification of beta-lactamase activity. [] This property makes this compound invaluable for studying antibiotic resistance mechanisms. [, ]

Q2: How does this compound interact with its target, beta-lactamase?

A2: this compound's structure resembles that of beta-lactam antibiotics. [] It acts as a substrate for beta-lactamases, mimicking the antibiotics' interaction with the enzyme. [] The enzyme hydrolyzes the beta-lactam ring of this compound, leading to a color change that can be measured spectrophotometrically. [, ]

Q3: What are the downstream effects of this compound hydrolysis by beta-lactamases?

A3: The hydrolysis of this compound by beta-lactamases results in a measurable color change, serving as a direct indicator of the enzyme's activity. [, ] This allows researchers to:

- Identify the presence of beta-lactamase-producing bacteria. []

- Quantify the enzyme's activity. [, ]

- Investigate the kinetics of beta-lactamase-catalyzed reactions. []

- Evaluate the efficacy of potential beta-lactamase inhibitors. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H16N4O8S2 and a molecular weight of 504.5 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for this compound, its synthesis and characterization are well-established in the literature. Interested researchers can refer to those publications for detailed spectroscopic information.

Q6: Can you elaborate on the use of this compound in studying beta-lactamase kinetics?

A7: this compound is considered a good substrate for kinetic studies because its hydrolysis by beta-lactamases results in a significant change in absorbance, allowing for the accurate measurement of reaction rates. [] Researchers can use this compound to determine kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) for different beta-lactamase enzymes. []

Q7: Are there any specific applications of this compound in investigating antibiotic resistance?

A8: this compound's utility in studying antibiotic resistance is highlighted in research on the inhibitory potential of natural substances against beta-lactamases. [, ] By monitoring the hydrolysis of this compound in the presence and absence of potential inhibitors, researchers can assess the effectiveness of these substances in combating antibiotic resistance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)

![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)

![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)